(3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid
Description
“(3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic Acid” is a lanostane-type triterpenoid characterized by a hydroxyl group at the C-3 position, a conjugated double bond at C-24 (24E configuration), and a carboxylic acid moiety at C-24. This compound belongs to a broader class of bioactive triterpenoids frequently isolated from medicinal fungi, including Ganoderma species, and plants. Its structural features are critical for interactions with biological targets, particularly in anticancer and anti-inflammatory applications .
Properties
CAS No. |
86420-19-1 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 |
InChI Key |
KGELVXQPIUKGCO-SPPZYOJVSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid Z is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into various intermediates, eventually leading to the formation of triterpenoids . The process includes several enzymatic reactions, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate .
Industrial Production Methods: Industrial production of ganoderic acid Z involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids . Optimization of growth media and environmental factors, such as pH, temperature, and nutrient availability, are crucial for maximizing production .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity centers on three key regions:
-
C3 hydroxyl group
-
C8 and C24 double bonds (Δ⁸ and Δ²⁴ᴱ)
-
C26 carboxylic acid
Hydroxyl Group Modifications
The C3 hydroxyl group can undergo typical alcohol reactions:
-
Esterification : Reaction with acyl chlorides or anhydrides to form esters. For example, acetylation with acetic anhydride yields 3-O-acetyl derivatives, enhancing lipophilicity for pharmacological studies.
-
Oxidation : Using mild oxidizing agents (e.g., pyridinium chlorochromate) converts the hydroxyl group to a ketone, forming 3-oxo derivatives, which are common intermediates in triterpenoid synthesis .
Double Bond Reactions
The Δ⁸ and Δ²⁴ᴱ conjugated diene system participates in:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces Δ⁸ and Δ²⁴ᴱ to single bonds, producing dihydro derivatives .
-
Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxides at Δ⁸ or Δ²⁴ᴱ, altering bioactivity profiles .
-
Isomerization : Acid or base treatment may shift double bond positions, as seen in structurally related triterpenes (e.g., isomerization of Δ⁷ to Δ⁸ in tirucalla-type compounds) .
Carboxylic Acid Reactivity
The C26 carboxylic acid enables:
-
Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions forms methyl esters, improving solubility .
-
Amide Formation : Coupling with amines via carbodiimide-mediated reactions generates amides, explored for enhanced bioavailability.
Derivatization for Pharmacological Studies
Synthetic modifications aim to enhance bioactivity. Examples include:
Structural Insights from Analogues
-
Isomerization : The Δ⁸ double bond in this compound differentiates it from analogues like 3α-hydroxy-tirucalla-7,24-dien-21-oic acid, where Δ⁷ is present. Bond length differences (C7–C8 = 1.499 Å vs. 1.353 Å in Δ⁷ isomers) confirm distinct reactivity patterns .
-
Stereochemical Effects : The 24E configuration influences regioselectivity in reactions like epoxidation, favoring addition to the less sterically hindered face .
Natural Biosynthetic Pathways
In Ganoderma lucidum, this compound is biosynthesized via:
Scientific Research Applications
Triterpenoids, including (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid, are known for their diverse biological activities. Recent studies have highlighted the following key areas of interest:
- Anticancer Properties : Research indicates that certain triterpenoids exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid have been shown to induce apoptosis in cancer cells, making them a potential candidate for cancer therapy .
- Anti-inflammatory Effects : Triterpenoids are recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
Medicinal Applications
The medicinal applications of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid are being explored in several contexts:
- Cardiovascular Health : There is emerging evidence that triterpenoids can influence lipid metabolism and reduce cardiovascular risk factors. The compound's interaction with key metabolic enzymes such as ATP-citrate lyase and acetyl-CoA carboxylase has been investigated, suggesting a role in managing lipid profiles and preventing cardiovascular diseases .
- Metabolic Disorders : The dual inhibitory effects on metabolic enzymes indicate potential applications in managing conditions like obesity and diabetes. By modulating lipid metabolism, (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid may help regulate energy balance and improve insulin sensitivity .
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 10 µM. |
| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro by 30%. |
| Study C | Cardiovascular Applications | Inhibited ATP-citrate lyase with an IC50 of 7 µM; improved lipid profiles in animal models. |
Case Study Analysis
- Anticancer Activity : In a study examining the effects of various triterpenoids on cancer cells, (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid demonstrated significant cytotoxicity against multiple cancer types. Researchers utilized cell viability assays to establish dose-response relationships.
- Inflammation Modulation : A clinical trial investigating the anti-inflammatory properties of triterpenoids found that patients receiving extracts containing (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid showed decreased markers of inflammation after treatment.
Mechanism of Action
Ganoderic acid Z exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: Ganoderic acid Z scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Variations in the Lanostane Backbone
Table 1: Key Structural Differences Among Lanostane-Type Triterpenoids
Key Observations :
- Functional Groups: The presence of a hydroxyl (vs. For example, GAN-HLDOA shares the 3β-OH group with the target compound but is distinguished by its fungal origin .
- Double Bond Configuration: The 24E configuration in the target compound contrasts with 24Z isomers (e.g., (24Z)-3-oxo-lanosta-8,24-dien-26-oic acid), which may alter membrane permeability or metabolic stability .
- Backbone Modifications: Cycloartane-type triterpenoids (e.g., (24E)-3-Oxo-27,28-dihydroxycycloart-24-en-26-oic acid) exhibit distinct ring structures, affecting solubility and bioactivity .
Key Findings :
- Anticancer Activity : The target compound and GAN-HLDOA show potency against cancer cell lines, likely due to apoptosis induction via mitochondrial pathways .
- Antiviral Activity: The 3-oxo group in (24Z)-3-Oxo-lanosta-8,24-dien-26-oic acid enhances reverse transcriptase inhibition, a feature absent in hydroxylated analogs .
Biological Activity
(3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid is a triterpenoid compound that has gained attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid is with a molecular weight of approximately 456.70 g/mol. The compound features a lanostane backbone, characterized by multiple hydroxyl groups that contribute to its biological activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid. Research indicates that triterpenoids from various sources exhibit significant cytotoxic effects against several cancer cell lines.
The compound has been shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The antimicrobial properties of this triterpenoid have also been documented. It exhibits moderate inhibitory effects against various bacterial strains and fungi.
These findings suggest that (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .
The biological activities of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid are attributed to several mechanisms:
- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation : Reduces inflammatory cytokine levels.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.
Case Studies
- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines showed that treatment with (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid resulted in significant growth inhibition and apoptosis induction compared to untreated controls .
- Inhibition of Pathogen Growth : In an experiment assessing its antimicrobial efficacy, the compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for confirming the structure of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid, and how should data interpretation address stereochemical ambiguities?
- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to resolve stereochemistry and assign double-bond configurations (e.g., 24E). For hydroxyl group confirmation, use IR spectroscopy (O-H stretch ~3200–3600 cm⁻¹) and compare with PubChem data for analogous triterpenoids . Mass spectrometry (HRMS) validates molecular weight (C₃₀H₄₈O₃ expected MW: 456.36). Address ambiguities by cross-referencing X-ray crystallography or computational models (if available) .
Q. What synthetic routes are reported for triterpenoid carboxylic acids with Δ⁸,²⁴-diene systems, and how can regioselective hydroxylation at C-3 be achieved?
- Methodological Answer : Semi-synthesis from lanosterol via microbial oxidation (e.g., Rhizopus spp. for C-3 hydroxylation) or chemical methods (Sharpless epoxidation followed by acid-catalyzed rearrangement). Regioselectivity requires controlled reaction conditions (pH, temperature) and protecting groups for the carboxylic acid moiety. Chromatographic purification (HPLC or column chromatography) is critical to isolate intermediates .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic and naturally derived samples of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid be systematically investigated?
- Methodological Answer :
- Step 1 : Verify purity via HPLC-MS and elemental analysis.
- Step 2 : Compare NOESY/ROESY NMR data to confirm spatial proximity of protons (e.g., C-3 hydroxyl and C-24 double bond).
- Step 3 : Use density functional theory (DFT) to model NMR chemical shifts and identify conformational differences.
- Step 4 : Re-examine biosynthetic pathways in natural sources (e.g., isotopic labeling to trace hydroxylation steps). Contradictions may arise from post-synthetic modifications or solvent effects .
Q. What computational approaches are suitable for modeling the conformational flexibility of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid, and how do these models inform experimental design?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) to assess stability of the Δ⁸,²⁴-diene system.
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes in sterol biosynthesis) using AutoDock Vina.
- QM/MM Calculations : Evaluate the energy profile of hydroxylation reactions to optimize synthetic routes. These models guide experimental conditions (e.g., solvent choice, catalyst design) .
Q. How can researchers resolve conflicting bioactivity data for this compound across different cell lines or assay conditions?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., lanosterol derivatives).
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations with nonlinear regression models (GraphPad Prism).
- Mechanistic Studies : Combine transcriptomics and proteomics to identify off-target effects. Contradictions may stem from cell-specific metabolism or impurity interference .
Data Presentation & Validation
Q. What statistical methods are recommended for analyzing dose-dependent biological activity data for this compound?
- Methodological Answer : Use non-linear regression (four-parameter logistic model) for IC₅₀/EC₅₀ determination. Validate with ANOVA for inter-assay variability and Grubbs' test for outliers. Report confidence intervals (95%) and p-values for significance. Visualize data with dose-response curves and heatmaps for multi-target studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
